

Spectral Analysis of 1-Phenylcyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Phenylcyclopentanol*

Cat. No.: B087942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **1-Phenylcyclopentanol**, a key chemical intermediate. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and utilization in research and development.

Chemical Structure and Properties

- IUPAC Name: **1-Phenylcyclopentanol**
- Molecular Formula: C₁₁H₁₄O
- Molecular Weight: 162.23 g/mol
- CAS Number: 10487-96-4
- Appearance: Colorless liquid

Spectroscopic Data

The following sections detail the NMR, IR, and mass spectral data for **1-Phenylcyclopentanol**, providing critical insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1 ^1H NMR Spectrum

The ^1H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.45 - 7.20	Multiplet	5H	Aromatic protons (C_6H_5)
2.50 - 2.35	Multiplet	2H	Cyclopentyl protons (α to phenyl)
1.95 - 1.70	Multiplet	6H	Cyclopentyl protons
1.65	Singlet	1H	Hydroxyl proton (-OH)

2.1.2 ^{13}C NMR Spectrum[1]

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
147.5	Aromatic C (quaternary)
128.3	Aromatic CH
126.8	Aromatic CH
125.9	Aromatic CH
84.2	Quaternary C (C-OH)
40.5	Cyclopentyl CH_2
23.6	Cyclopentyl CH_2

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. While a specific spectrum for **1-Phenylcyclopentanol** is not publicly available, the expected characteristic absorption bands are listed below based on its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
2980 - 2850	Strong	C-H stretch (aliphatic)
1600, 1480	Medium-Weak	C=C stretch (aromatic ring)
1200 - 1000	Strong	C-O stretch (alcohol)

Mass Spectrometry (MS)[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. The data presented here was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
162	25	[M] ⁺ (Molecular Ion)
144	15	[M - H ₂ O] ⁺
133	100	[M - C ₂ H ₅] ⁺ or [C ₉ H ₉ O] ⁺
120	40	[C ₉ H ₁₂] ⁺
105	85	[C ₇ H ₅ O] ⁺ or [C ₈ H ₉] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)
77	60	[C ₆ H ₅] ⁺ (Phenyl cation)

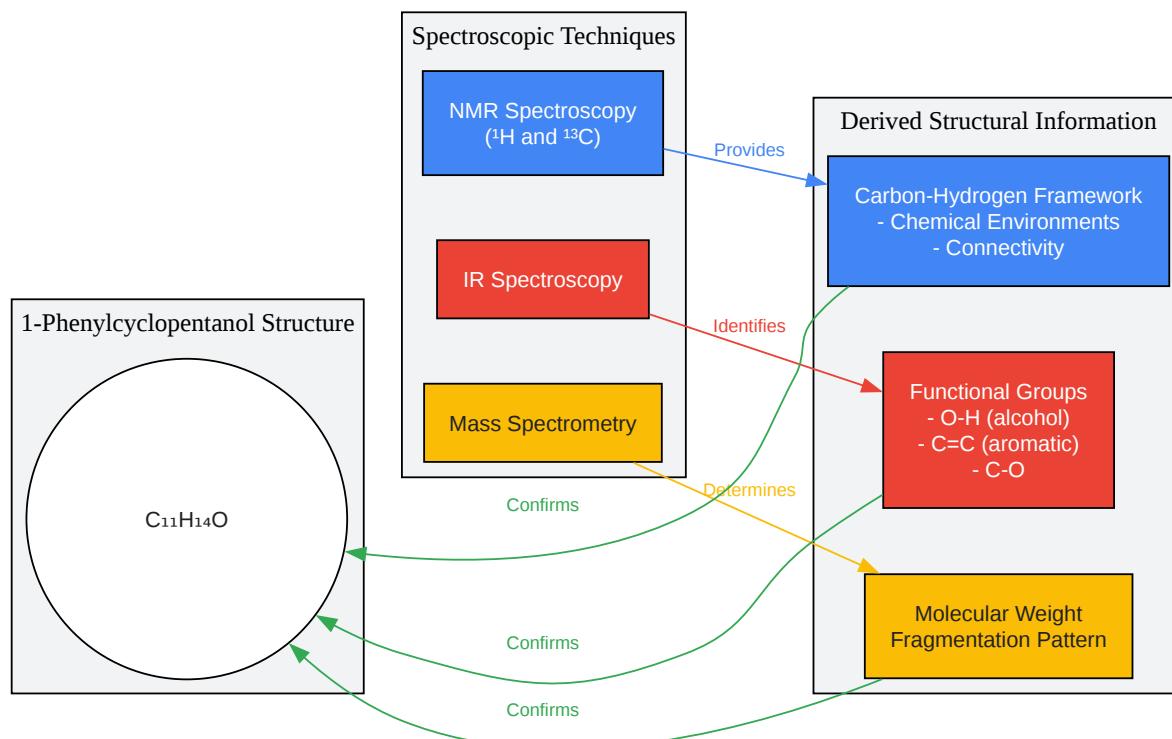
Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-Phenylcyclopentanol** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- ¹H NMR Acquisition: The spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with a 30-45° pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation: As **1-Phenylcyclopentanol** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **1-Phenylcyclopentanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Structural Correlation

The spectral data presented are consistent with the structure of **1-Phenylcyclopentanol**. The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this molecule.

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic data to the structure of **1-Phenylcyclopentanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectral Analysis of 1-Phenylcyclopentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087942#spectral-data-of-1-phenylcyclopentanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com